molecular formula C9H14O2 B575593 Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate CAS No. 180400-04-8

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate

Cat. No.: B575593
CAS No.: 180400-04-8
M. Wt: 154.209
InChI Key: LRMKXSCOCAPOET-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate is an organic compound characterized by a cyclopropene ring substituted with ethyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,3-trimethylcyclopropene-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,3,3-trimethylcyclopropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper complexes to facilitate the formation of the cyclopropene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopropene derivatives with various functional groups.

Scientific Research Applications

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trimethylcyclopropene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate can be compared with other cyclopropene derivatives, such as:

  • Mthis compound
  • Propyl 2,3,3-trimethylcyclopropene-1-carboxylate
  • Butyl 2,3,3-trimethylcyclopropene-1-carboxylate

These compounds share similar structural features but differ in the alkyl group attached to the carboxylate moiety. The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 2,3,3-trimethylcyclopropene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-11-8(10)7-6(2)9(7,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMKXSCOCAPOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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